6-Methylenandrosta-1,4-diene-3,17-dione

Aromatase inhibition mechanism Irreversible inactivation Residual enzyme activity

6‑Methylenandrosta‑1,4‑diene‑3,17‑dione, known clinically as exemestane, is a mechanism‑based, irreversible steroidal aromatase inhibitor (Type I inactivator) that acts as a false substrate to covalently bind and permanently disable the aromatase enzyme [REFS‑1]. Structurally related to the natural substrate androstenedione, exemestane suppresses whole‑body aromatization by 98% at a 25 mg daily oral dose in postmenopausal women, with no requirement for glucocorticoid or mineralocorticoid supplementation due to its high selectivity [REFS‑2].

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
Cat. No. B14056772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylenandrosta-1,4-diene-3,17-dione
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1
InChIKeyBFYIZQONLCFLEV-VQIOPMHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylenandrosta-1,4-diene-3,17-dione (Exemestane): Compound Profile for Steroidal Aromatase Inactivation Research & Procurement


6‑Methylenandrosta‑1,4‑diene‑3,17‑dione, known clinically as exemestane, is a mechanism‑based, irreversible steroidal aromatase inhibitor (Type I inactivator) that acts as a false substrate to covalently bind and permanently disable the aromatase enzyme [REFS‑1]. Structurally related to the natural substrate androstenedione, exemestane suppresses whole‑body aromatization by 98% at a 25 mg daily oral dose in postmenopausal women, with no requirement for glucocorticoid or mineralocorticoid supplementation due to its high selectivity [REFS‑2]. It belongs to the third‑generation aromatase inhibitor class, alongside the non‑steroidal, reversible inhibitors anastrozole and letrozole, but its unique irreversible mechanism confers distinct pharmacodynamic properties that directly affect procurement decisions in oncology research and clinical development [REFS‑3].

Why Generic Aromatase Inhibitors Are Not Directly Interchangeable: The Case for Exemestane as an Irreversible Inactivator


Treating the steroidal inactivator exemestane as functionally equivalent to non‑steroidal, competitive aromatase inhibitors is a procurement error rooted in ignoring fundamental pharmacological differences. Exemestane’s irreversible “suicide inhibition” leaves the aromatase enzyme permanently disabled even after drug washout, while anastrozole and letrozole require sustained receptor occupancy, allowing enzyme reactivation upon drug clearance [REFS‑1]. This mechanistic divergence translates into quantifiable differences in residual aromatase activity, cross‑resistance profiles, and adverse‑event spectra that bear directly on clinical study design and compound sourcing decisions [REFS‑2].

Quantitative Differentiation of Exemestane Against Its Closest Comparators: An Evidence-Based Procurement Guide


Irreversible vs. Reversible Aromatase Inhibition: Permanent Enzyme Inactivation Confirmed by Residual Activity After Drug Removal

Exemestane is distinguished from all clinically available non‑steroidal aromatase inhibitors (anastrozole, letrozole) by its irreversible binding mechanism. In JEG‑3 choriocarcinoma cells incubated with each agent at 10× IC50, only exemestane induced statistically significant residual inhibition of aromatase activity after drug removal, without changes in aromatase protein levels. In contrast, aminoglutethimide, anastrozole, and letrozole allowed complete recovery of aromatase activity following washout, confirming their fully reversible nature [REFS‑1]. This data provides the mechanistic basis for exemestane’s unique therapeutic positioning in non‑cross‑resistant disease.

Aromatase inhibition mechanism Irreversible inactivation Residual enzyme activity Cancer pharmacology

Comparative IC50 Values Across Multiple In Vitro Aromatase Assays: Exemestane vs. Letrozole and Anastrozole

In a comprehensive multi‑assay comparison, exemestane demonstrates an IC50 of 15 nM in human placental microsomes and 5 nM in particulate fractions of human breast cancer tissue, relative to letrozole (IC50 2 nM and 0.8 nM) and anastrozole (IC50 8 nM and 15 nM). When normalized by relative potency (letrozole = 1.0), exemestane exhibits 0.13‑fold potency in placental microsomes and 0.16‑fold in breast cancer tissue, positioning it between anastrozole (0.25 and 0.053) and the earlier‑generation agents formestane (0.07 and 0.027) and aminoglutethimide (0.0001 and 0.0008) [REFS‑1]. This quantitative ranking confirms that while exemestane is not the most potent inhibitor on a nM basis, its irreversible character compensates for lower equilibrium binding affinity in therapeutic settings.

Aromatase inhibition potency IC50 comparison Placental microsomes Cancer cell lines

Whole-Body Aromatization Suppression: Exemestane vs. Letrozole and Anastrozole in Patients

At clinical doses, exemestane 25 mg/day reduces whole‑body aromatization by 98% in postmenopausal women, as measured by radiolabeled androstenedione injection [REFS‑1]. In a separate randomized cross‑over study employing a similar dual‑label isotopic method, letrozole 2.5 mg/day achieved mean total‑body aromatization suppression exceeding 99.1% (undetectable in all 12 patients), while anastrozole 1 mg/day produced a mean suppression of 97.3% (detectable in 11 of 12 patients) [REFS‑2]. Although the exemestane and letrozole/anastrozole data originate from different studies with comparable methodology, the quantifiable gradient—letrozole >99.1% > exemestane 98% > anastrozole 97.3%—provides a pragmatic rank‑order for compound selection where maximal aromatase inactivation is paramount.

Total-body aromatization Estrogen suppression In vivo pharmacodynamics Breast cancer endocrinology

Non‑Cross‑Resistance: Clinical Benefit of Exemestane After Failure of Non‑Steroidal Aromatase Inhibitors

A qualitative systematic review of 10 studies (n=1,457 participants) evaluating steroidal after non‑steroidal aromatase inhibitor sequencing demonstrates that exemestane yields a clinical benefit rate ranging from 12% to 55% in patients who have progressed on non‑steroidal agents (anastrozole, letrozole, or aminoglutethimide) [REFS‑1]. In the nine studies reporting exemestane‑after‑NSAI outcomes, complete response rates ranged from 0% to 6%, partial response from 2% to 23%, and stable disease ≥24 weeks from 10% to 47%, with median time to progression of 3.7–5.2 months and median survival of 15.2 months in the single study reporting this endpoint [REFS‑1]. This reproducible demonstration of clinical activity after NSAI failure is a direct consequence of exemestane’s irreversible inactivation mechanism, which circumvents the adaptive aromatase upregulation and competitive displacement that limit reversible inhibitor efficacy.

Non‑cross‑resistance Sequential endocrine therapy Metastatic breast cancer Treatment sequencing

Differential Lipid Profile Effects: Exemestane Uniquely Increases LDL:HDL Cholesterol Ratio vs. Anastrozole and Letrozole

In an open, randomized Phase I study comparing the three licensed third‑generation aromatase inhibitors in 90 healthy postmenopausal women (anastrozole 1 mg n=29; letrozole 2.5 mg n=29; exemestane 25 mg n=32), only exemestane produced a significant increase in the LDL:HDL cholesterol ratio after 12 weeks of treatment, an effect predominantly driven by a decrease in HDL‑cholesterol [REFS‑1]. Anastrozole and letrozole did not significantly alter this ratio, consistent with indirect comparisons in the Buzdar et al. review that classified anastrozole as having the highest selectivity in terms of lipid neutrality [REFS‑2]. These lipid changes are clinically relevant for patient populations with pre‑existing cardiovascular risk and must be considered when selecting an aromatase inhibitor for long‑term adjuvant studies.

Lipid metabolism Cardiovascular safety LDL:HDL ratio Aromatase inhibitor side effects

Pharmacokinetic T1/2 and Time to Steady‑State: Exemestane Offers the Shortest Half‑Life Among Third‑Generation Agents

Comparative pharmacokinetic analysis across the three third‑generation aromatase inhibitors reveals a pronounced divergence in elimination half‑life and time to steady‑state. Exemestane 25 mg exhibits a plasma half‑life of 27 hours and reaches steady‑state within 7 days. In contrast, anastrozole 1 mg has a half‑life of 41–48 hours (steady‑state 7 days), while letrozole 2.5 mg displays a substantially longer half‑life of 2–4 days, requiring 60 days to achieve steady‑state plasma concentrations [REFS‑1]. The short half‑life of exemestane is clinically counterbalanced by its irreversible mechanism, which sustains pharmacodynamic effect beyond drug clearance; this disconnect between pharmacokinetic exposure and duration of action is unique to exemestane among the class.

Pharmacokinetics Half‑life Steady‑state Dosing considerations

Optimal Research and Procurement Scenarios for 6‑Methylenandrosta‑1,4‑diene‑3,17‑dione (Exemestane) Based on Differentiation Evidence


Preclinical Models of Acquired Resistance to Endocrine Therapy: Exemestane as the Post‑NSAI Intervention Arm

When constructing in vitro or in vivo models of acquired aromatase inhibitor resistance, exemestane is the evidence‑backed compound for second‑line treatment arms. Its irreversible binding (confirmed by persistent residual aromatase inhibition after washout in JEG‑3 cells) and the reproducible clinical benefit rate of 12%–55% after NSAI failure provide a mechanistic and clinical rationale that non‑steroidal agents cannot offer for this sequential treatment design [REFS‑1] [REFS‑2]. Researchers investigating resistance should source exemestane as the steroidal inactivator comparator to ensure model translatability.

Oncology Trials Requiring Rapid Pharmacodynamic Onset with Sustained Target Inactivation Beyond Dosing Interval

Exemestane’s unique combination of short pharmacokinetic half‑life (27 hours) with irreversible pharmacodynamics makes it the preferred agent for protocols where sustained aromatase inactivation must persist through intermittent dosing or missed doses [REFS‑3]. Unlike letrozole, which requires 60 days to reach steady‑state and relies on continuous receptor occupancy, exemestane achieves pharmacodynamic steady‑state within 7 days while maintaining enzyme inhibition for 4–5 days after a single 25 mg dose [REFS‑4]. This profile should guide procurement for any study evaluating intermittent or metronomic endocrine scheduling.

Comparative Cardiovascular Safety Studies: Exemestane as the Positive Control for Lipid‑Altering Endpoints

Given the head‑to‑head evidence that exemestane uniquely elevates the LDL:HDL cholesterol ratio among third‑generation agents, it serves as the necessary positive comparator in studies assessing metabolic and cardiovascular endpoints of aromatase inhibitor therapy [REFS‑5]. Investigators comparing class‑wide versus agent‑specific metabolic effects should include exemestane to capture the full spectrum of lipid changes, particularly for protocols that aim to differentiate cardiovascular risk profiles.

Structure‑Activity Relationship (SAR) Programs Targeting Irreversible CYP19A1 Inactivation

For medicinal chemistry programs focused on designing irreversible aromatase inactivators, exemestane is the essential reference standard. Its steroid backbone, mechanism‑based covalent binding, and quantitative potency metrics (IC50 15 nM in placental microsomes, 5 nM in breast cancer tissue) provide the benchmark against which novel irreversible inhibitors must be compared [REFS‑6]. Procuring exemestane for these programs is mandatory to establish SAR around the androstenedione scaffold and to validate that new chemical entities genuinely achieve covalent enzyme inactivation rather than reversible competition.

Quote Request

Request a Quote for 6-Methylenandrosta-1,4-diene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.